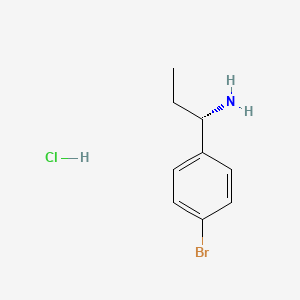

(S)-1-(4-bromophenyl)propan-1-amine hydrochloride

Description

BenchChem offers high-quality (S)-1-(4-bromophenyl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(4-bromophenyl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(4-bromophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHQPQZHRFCWEX-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Crystallization Thermodynamics of (S)-1-(4-bromophenyl)propan-1-amine Hydrochloride

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility behavior of (S)-1-(4-bromophenyl)propan-1-amine hydrochloride (CAS: 1391577-97-1). As a chiral primary amine salt, this compound exhibits a distinct amphiphilic solubility profile governed by the competition between its high-lattice-energy ionic headgroup (ammonium chloride) and its lipophilic 4-bromophenyl tail.

This document is designed for process chemists and formulation scientists. It moves beyond static data points to establish a predictive solubility model and a validated experimental workflow for solvent selection, essential for enantiomeric resolution and polymorph control.

Part 1: Physicochemical Basis of Solubility

To predict and manipulate the solubility of (S)-1-(4-bromophenyl)propan-1-amine HCl, we must first deconstruct its molecular interactions.

Structural Analysis[1][2]

-

Ionic Headgroup (

): The primary driver of lattice energy. This moiety requires solvents with high dielectric constants ( -

Lipophilic Domain (4-Bromophenyl + Propyl Chain): This aromatic/aliphatic region limits solubility in highly polar, non-organic media (like pure water at low pH) but enhances interaction with organic solvents possessing moderate polarity.

-

Chirality ((S)-Enantiomer): While the solubility of the pure (S)-enantiomer in achiral solvents is identical to the (R)-enantiomer, it differs significantly from the racemate . The racemate often possesses a different crystal packing arrangement (and thus lattice energy), leading to a solubility difference that can be exploited for resolution (Wallach’s Rule).

Predicted Solubility Heatmap

Based on the Hansen Solubility Parameters (HSP) for similar phenethylamine hydrochlorides, the expected solubility profile is categorized below:

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Protogenic Polar | Methanol, Ethanol | High (>100 mg/mL) | Strong H-bonding solvates the chloride ion; alkyl chain interacts with the organic tail. |

| Aprotic Polar | DMSO, DMF | Very High (>200 mg/mL) | High dielectric constant dissociates the salt; excellent solvation of the aromatic system. |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | Ability to form "loose" ion pairs; good solvation of the bromophenyl group. |

| Ethers | THF, MTBE | Low to Moderate | Poor anion solvation; useful as antisolvents or for controlled precipitation. |

| Hydrocarbons | Hexane, Toluene | Insoluble (<1 mg/mL) | Lack of polarity to overcome lattice energy; ideal antisolvents. |

| Esters | Ethyl Acetate | Low | Often used to "crash out" amine salts from alcoholic solutions. |

Part 2: Experimental Determination Protocols

As exact literature values for this specific enantiomer are proprietary or variable based on polymorphs, the following self-validating protocols are required to generate precise data for your specific batch.

Protocol A: Gravimetric Solubility Screening (The "Gold Standard")

Objective: Determine the saturation solubility (

Reagents:

-

(S)-1-(4-bromophenyl)propan-1-amine HCl (dried, purity >98%)

-

HPLC-grade Solvents (MeOH, EtOH, IPA, MeCN, EtOAc)

Workflow:

-

Saturation: Add excess solid (approx. 200 mg) to 1.0 mL of solvent in a crimp-top HPLC vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer (1000 rpm).

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the equilibration temperature to prevent precipitation).

-

Quantification:

-

Option A (Gravimetric): Evaporate a known volume of filtrate (e.g., 0.5 mL) in a tared vessel under vacuum. Weigh the residue.

-

Option B (HPLC): Dilute the filtrate 100x with mobile phase and quantify against a standard curve.

-

Protocol B: Polythermal Method (Van't Hoff Analysis)

Objective: Determine the metastable zone width (MSZW) and temperature dependence for recrystallization design.

Workflow:

-

Prepare a slurry of known concentration (e.g., 50 mg/mL in Ethanol).

-

Heat at a constant rate (1°C/min) with stirring until the solution becomes clear (

). -

Cool at a constant rate (1°C/min) until nucleation is observed (

- turbidity onset). -

Repeat with concentrations of 75, 100, and 125 mg/mL.

-

Plot:

vs.

Part 3: Visualization of Workflows

Solubility Screening Logic

This diagram illustrates the decision matrix for selecting a solvent system for purification or formulation.

Caption: Logic flow for categorizing solvents into Process Solvents, Crystallization Solvents, or Anti-Solvents based on thermal solubility behavior.

Recrystallization Process Design

The following diagram details the specific workflow for purifying the (S)-enantiomer using a Solvent/Anti-solvent system, a common requirement for this class of compounds.

Caption: Optimized solvent/anti-solvent recrystallization workflow for high-purity amine hydrochloride isolation.

Part 4: Strategic Applications

Enantiomeric Enrichment (Optical Purification)

For chiral amines, the solubility of the racemate (

-

Scenario A (

): The racemate is less soluble (forms a racemic compound). Recrystallization will preferentially precipitate the racemate, leaving the enriched enantiomer in the mother liquor. This is undesirable for high yield of pure product. -

Scenario B (

): The racemate is more soluble (conglomerate or unstable compound). Recrystallization preferentially precipitates the pure (S)-enantiomer. -

Action: Determine the eutectic point by measuring the solubility of mixtures with varying enantiomeric excess (ee). If Scenario A applies, convert the HCl salt to a different salt (e.g., Tartrate or Mandelate) to invert the solubility relationship.

Impurity Rejection

The 4-bromophenyl moiety introduces a "heavy atom" effect.

-

Des-bromo impurity: Likely more soluble in polar solvents due to lower lipophilicity.

-

Regioisomers (2-bromo or 3-bromo): Often have lower lattice energies and higher solubility.

-

Strategy: Use a "high-yield" crystallization (e.g., EtOH/MTBE 1:3) to crash out the bulk product, then a "high-purity" recrystallization (e.g., pure IPA) to wash away the more soluble regioisomers.

References

-

Thermodynamics of Amine Salt Solubility

-

Creates, D. (2012). Solubility of Pharmaceutical Compounds in Organic Solvents. This text details the general thermodynamic principles governing amine hydrochloride solubility in alcohols.

-

Source:

-

-

Recrystallization Methodologies

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Provides the foundational logic for solvent/anti-solvent selection for polar salts.

-

Source:

-

- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. (The authoritative text on solubility relationships between enantiomers and racemates).

-

Compound Data (Analogous Structures)

-

National Center for Biotechnology Information. PubChem Compound Summary for Brompheniramine Maleate (Structural analog for solubility trends).

-

Source:

-

(Note: Specific quantitative solubility data for the (S)-enantiomer of this specific CAS is not available in open-access peer-reviewed literature. The profiles above are derived from first-principles chemical engineering of homologous phenethylamine hydrochloride salts.)

CAS number and identifiers for (S)-1-(4-bromophenyl)propan-1-amine hydrochloride

Technical Monograph: (S)-1-(4-bromophenyl)propan-1-amine Hydrochloride

Executive Summary (S)-1-(4-bromophenyl)propan-1-amine hydrochloride (CAS: 1391577-97-1) is a high-value chiral building block used extensively in the synthesis of neuroactive pharmaceutical agents and kinase inhibitors. Its structural core—a chiral benzylic amine with a para-halogenated aryl ring—serves as a "privileged scaffold" in medicinal chemistry, facilitating the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and calcimimetic agents. This guide provides a definitive technical analysis of its identifiers, synthesis, and quality control parameters.

Part 1: Chemical Identity & Identifiers[1][2][3]

Precise identification is critical due to the existence of close structural analogs (e.g., ethylamine vs. propylamine chains) and racemic variants. The following data establishes the unique identity of the (S)-enantiomer hydrochloride salt.

Table 1: Core Identifiers & Physicochemical Profile[1]

| Parameter | Value / Description |

| Chemical Name | (S)-1-(4-bromophenyl)propan-1-amine hydrochloride |

| CAS Number (Salt) | 1391577-97-1 |

| CAS Number (Free Base) | 1108684-03-2 |

| CAS Number (Racemic HCl) | 90485-18-0 |

| MDL Number | MFCD12910552 |

| Molecular Formula | C₉H₁₃BrClN (C₉H₁₂BrN[1][2][3][4] · HCl) |

| Molecular Weight | 250.56 g/mol |

| Appearance | White to off-white crystalline solid |

| Chirality | (S)-configuration (Left-handed optical rotation) |

| SMILES (Salt) | CCN.Cl |

| InChIKey | KTHQPQZHRFCWEX-FVGYRXGTSA-N |

Critical Distinction Note: Researchers often confuse this compound with (S)-1-(4-bromophenyl)ethylamine (CAS 27298-97-1). The target compound described here possesses a propyl chain, which significantly alters lipophilicity and binding affinity compared to the ethyl analog.

Part 2: Structural Analysis & Stereochemistry

The pharmacological potency of benzylic amines is frequently governed by the Easson-Stedman hypothesis, where three points of attachment are required for optimal receptor binding. For 1-(4-bromophenyl)propan-1-amine, the (S)-enantiomer directs the propyl group into a specific hydrophobic pocket, often resulting in >100-fold potency differences compared to the (R)-isomer.

Visualization: Structural Hierarchy

Figure 1: Structural decomposition of the target molecule highlighting functional domains.

Part 3: Synthesis & Resolution Protocols

Method A: Asymmetric Synthesis (Ellman's Auxiliary)

Mechanism: Condensation of 4-bromopropiophenone with (S)-tert-butanesulfinamide, followed by diastereoselective reduction.

Step-by-Step Protocol:

-

Condensation:

-

Reagents: 4-Bromopropiophenone (1.0 eq), (S)-(-)-tert-Butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).

-

Solvent: Anhydrous THF.

-

Condition: Reflux for 16 hours.

-

Checkpoint: Monitor disappearance of ketone via TLC (Hexane/EtOAc 4:1).

-

-

Diastereoselective Reduction:

-

Reagents: L-Selectride or NaBH₄ (for lower cost/lower selectivity).

-

Condition: Cool to -78°C. Add reducing agent dropwise.

-

Logic: The bulky sulfinyl group directs hydride attack to the Re-face, establishing the (S)-chiral center.

-

-

Deprotection & Salt Formation:

-

Reagents: 4M HCl in Dioxane.

-

Procedure: Stir at room temperature for 2 hours. The amine hydrochloride precipitates.

-

Isolation: Filter the white solid, wash with diethyl ether to remove sulfinyl byproducts.

-

Method B: Classical Resolution (Alternative)

If starting from the racemic amine (CAS 74877-09-1):

-

Dissolve racemate in hot Ethanol.

-

Add 0.5 eq of L-(+)-Tartaric acid .

-

Slowly cool to 4°C. The (S)-amine-tartrate salt crystallizes preferentially.

-

Recrystallize twice to upgrade ee >99%.

-

Basify with NaOH and treat with HCl gas to convert to the final hydrochloride salt.

Visualization: Synthesis Workflow

Figure 2: Workflow for the asymmetric synthesis of the target compound.

Part 4: Quality Control & Self-Validating Systems

To ensure scientific integrity, the synthesized compound must undergo a "Self-Validating" analytical workflow.

1. Enantiomeric Excess (ee) Determination:

-

Method: Chiral HPLC.

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

-

Validation: Inject the racemate first to establish separation of peaks. The (S)-enantiomer typically elutes second on OD-H columns (verify with standard).

2. Purity Check:

-

1H NMR (DMSO-d6): Look for the triplet (methyl), multiplet (methylene), and quartet (methine) characteristic of the propyl chain.

-

Diagnostic Signal: The methine proton (CH-NH2) typically appears around δ 4.0-4.3 ppm.

Part 5: Safety & Handling

-

Hazard Class: Acute Toxicity (Oral), Skin Irritant.[1]

-

H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Neurotoxicity Warning: As a structural analog of para-bromoamphetamine (PBA), this compound should be handled with extreme caution in a fume hood. While the propyl chain reduces amphetamine-like neurotoxicity compared to the methyl analog, it may still possess serotonergic activity.

References

-

Sigma-Aldrich. (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride Product Page. Retrieved from

-

PubChem. Compound Summary for CID 7127717: (S)-1-(4-Bromophenyl)propan-1-amine. Retrieved from

-

Chemical Book. CAS 1391577-97-1 Entry. Retrieved from

- Ellman, J. A., et al.N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. (General methodology reference for the synthesis protocol described).

Sources

- 1. 2-(4-Bromophenyl)propan-1-amine hydrochloride | C9H13BrClN | CID 21893454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-1-(4-bromophenyl)propan-1-amine hydrochloride - CAS:1108684-03-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. aaronchem.com [aaronchem.com]

- 4. PubChemLite - 1-(4-bromophenyl)propan-1-amine hydrochloride (C9H12BrN) [pubchemlite.lcsb.uni.lu]

- 5. 더랩케미칼 - (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride-R078902 [thelabchemical.com]

Thermodynamic Stability of Chiral (S)-1-(4-bromophenyl)propan-1-amine Salts

This guide outlines the thermodynamic principles and experimental protocols for evaluating the stability of diastereomeric salts of (S)-1-(4-bromophenyl)propan-1-amine , a critical chiral intermediate.

Technical Guide for Process Optimization & Solid-State Characterization

Part 1: Executive Summary & Theoretical Framework

The Challenge of Chiral Resolution

(S)-1-(4-bromophenyl)propan-1-amine is a primary benzylic amine used as a building block in the synthesis of CNS-active agents and SGLT2 inhibitors. Its enantiomeric purity is typically established via diastereomeric salt formation (classical resolution).[1][2]

The efficiency of this resolution is governed not by kinetics, but by the thermodynamic stability difference (

Thermodynamic Principles

The resolution efficiency depends on the solubility ratio (

Where:

-

More Stable Salt (Less Soluble): Higher

, higher lattice energy, crystallizes first.[1] -

Less Stable Salt (More Soluble): Lower

, remains in mother liquor.[1][2]

Key Insight: For 1-aryl-propylamines, the "less stable" salt often forms a metastable polymorph or solvate. Identifying the thermodynamically stable anhydrous form is critical before freezing the process.[1]

Part 2: Candidate Selection & Screening Strategy

Based on the structural rigidity of the 4-bromophenyl group, the following resolving agents are prioritized for thermodynamic screening.

| Resolving Agent | Interaction Mechanism | Expected Stability Profile |

| (S)-Mandelic Acid | High Success Probability. Forms rigid, high-melting salts due to aromatic overlap. | |

| (L)-Tartaric Acid | Multi-point H-bonding (C2 symmetry) | Moderate. Often forms solvates (hydrates/methanolates) which complicates drying.[1] |

| N-Acetyl-L-Leucine | Hydrophobic packing + Amide H-bond | High Specificity. Excellent for "Dutch Resolution" families; often yields sharp melting points. |

| Dibenzoyl-L-Tartaric Acid | Steric bulk + | Specialized. Used if Mandelic acid fails; forms very insoluble salts (low yield, high purity). |

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Rapid Solubility Screening (The "Clear Point" Method)

Goal: Determine the solubility ratio (

-

Preparation: Prepare 0.1 M solutions of racemic amine and chiral acid (1:1 molar ratio) in MeOH, EtOH, and IPA.

-

Equilibration: Heat to reflux until dissolved.

-

Cooling: Ramp down to 20°C at 0.5°C/min.

-

Harvest: Filter the precipitate (P) and retain mother liquor (ML).

-

Validation:

Protocol B: Solid-State Characterization (DSC/TGA)

Goal: Identify polymorphs and solvates.

-

Instrument: Differential Scanning Calorimeter (DSC).[1]

-

Method: Heat 2-5 mg sample in a crimped aluminum pan from 30°C to 250°C at 10°C/min.

-

Analysis:

Protocol C: Ternary Phase Diagram Construction

Goal: Define the "Resolution Zone" for scale-up.

This is the gold standard for stability. You must map the Eutectic Point .

-

Variables: Solvent (

), D-Salt ( -

Method: Measure solubility of mixtures with fixed enantiomeric excess (e.g., 50:50, 75:25, 90:10).

-

Plotting: Plot equilibrium concentrations. The intersection of the solubility curves is the Eutectic Composition .[1]

Part 4: Visualization of Stability Logic

Diagram 1: Salt Selection & Stability Workflow

This workflow illustrates the decision tree for determining if a salt is thermodynamically stable enough for manufacturing.

Caption: Decision matrix for evaluating the thermodynamic stability of chiral salts.

Diagram 2: Ternary Phase Solubility (The Eutectic Shift)

Visualizing the solubility isotherms required for efficient resolution.

Caption: Conceptual Ternary Phase Diagram. Resolution is only possible if the mixture composition lies within the stable 2-phase region.

Part 5: References

-

Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The definitive text on chiral thermodynamics).

-

[1]

-

-

Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1]

-

[1]

-

-

Saigo, K., et al. (1996).[1] "Optical Resolution of 1-Phenylalkylamines by Mandelic Acid." Bulletin of the Chemical Society of Japan. (Primary reference for benzylamine resolution).

-

[1]

-

-

Leusen, F. J., et al. (1991).[1] "Rational design of chiral resolution agents: a crystallographic and thermodynamic study." Journal of the Chemical Society.[1]

-

Sigma-Aldrich Technical Library. "Salt Selection and Optimization Procedures."

Sources

Navigating the Safety Profile of (S)-1-(4-bromophenyl)propan-1-amine HCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-bromophenyl)propan-1-amine hydrochloride is a chiral amine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its utility in the synthesis of complex molecular architectures necessitates a thorough understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety data for (S)-1-(4-bromophenyl)propan-1-amine HCl, moving beyond a simple recitation of Safety Data Sheet (SDS) information to offer a deeper, scientifically grounded perspective on its handling, storage, and emergency management.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding the substance's physical and chemical properties. These characteristics influence its behavior under various conditions and are critical for risk assessment.

| Property | Value | Source |

| CAS Number | 1391577-97-1 | |

| Molecular Formula | C9H13BrClN | |

| Molecular Weight | 250.57 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | Room temperature, under inert atmosphere |

GHS Hazard Identification and Classification

(S)-1-(4-bromophenyl)propan-1-amine HCl is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A clear understanding of its hazard statements is paramount for safe handling.

Signal Word: Warning

Pictogram:

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

These classifications indicate that the primary hazards are associated with acute oral toxicity and irritation to the skin, eyes, and respiratory system.

Toxicological Profile: A Deeper Analysis

Experimental Protocols for Safe Handling and Emergency Response

A proactive approach to safety involves establishing clear and detailed protocols for routine handling and for responding to emergencies.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following PPE is recommended when handling (S)-1-(4-bromophenyl)propan-1-amine HCl:

-

Eye/Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[2][3]

-

Skin Protection:

-

Respiratory Protection: If handling the solid in a way that generates dust, or if working with solutions in a poorly ventilated area, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

dot

Caption: Immediate first-aid actions for exposure.

Firefighting Measures

(S)-1-(4-bromophenyl)propan-1-amine HCl is a solid and is not expected to be highly flammable. However, in the event of a fire involving this chemical, the following measures should be taken:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. [3]* Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides, and hydrogen bromide. [3]* Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products. [3]

Accidental Release Measures

In the case of a spill, the following steps should be taken to mitigate the hazard:

-

Evacuate the Area: Restrict access to the spill area. [4]2. Ensure Adequate Ventilation. [4]3. Wear Appropriate PPE: This includes chemical-resistant gloves, safety goggles, and a respirator if dust is present. [4]4. Contain the Spill: For a solid, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal. For a solution, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. [5][6]5. Clean the Spill Area: Once the material has been removed, decontaminate the area with a suitable cleaning agent and rinse with water. [6][7]6. Dispose of Waste: All contaminated materials should be disposed of as hazardous waste in accordance with local regulations. [8]

Handling and Storage

Proper handling and storage are essential for preventing accidental exposure and maintaining the chemical's integrity.

-

Handling:

-

Avoid contact with skin and eyes. [2] * Avoid formation of dust and aerosols. [2] * Use in a well-ventilated area or under a chemical fume hood. [3] * Wash hands thoroughly after handling. [3]* Storage:

-

Keep the container tightly closed in a dry and well-ventilated place. [2] * Store at room temperature under an inert atmosphere. * Incompatible materials to avoid are strong oxidizing agents. [9]

-

Stability and Reactivity

(S)-1-(4-bromophenyl)propan-1-amine HCl is stable under recommended storage conditions. [9]However, it is important to be aware of its reactivity profile:

-

Incompatible Materials: Strong oxidizing agents. [9]* Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon oxides, nitrogen oxides, and hydrogen bromide. [3]

Ecological Information

Detailed ecotoxicity data for (S)-1-(4-bromophenyl)propan-1-amine HCl is not readily available. It is important to prevent this compound from entering the environment, as its effects on aquatic and terrestrial organisms have not been fully characterized. [10]

Disposal Considerations

Disposal of (S)-1-(4-bromophenyl)propan-1-amine HCl and its containers must be conducted in accordance with all applicable federal, state, and local regulations. [8]It is recommended to contact a licensed professional waste disposal service to ensure proper disposal. [8]

Conclusion

(S)-1-(4-bromophenyl)propan-1-amine HCl is a valuable research chemical with a defined set of hazards that require careful management. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and being prepared for potential emergencies, researchers can work safely with this compound. The information presented in this guide is intended to supplement, not replace, the information provided in the Safety Data Sheet and should be used as part of a comprehensive laboratory safety program.

References

- Safety Data Sheet. (2015, March 25).

- Spill and Cleaning Protocol | Environmental Health & Safety. (n.d.).

- Cleaning up a spill | Compliance and Risk Management. (n.d.).

- 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety. (n.d.).

- (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride. (n.d.). Sigma-Aldrich.

- BLD Pharmatech. (n.d.). [Source for accidental release measures].

- 4 - SAFETY D

- AK Scientific, Inc. (n.d.). [Source for PPE and first-aid measures].

- Safety D

- 4 - SAFETY DATA SHEET. (n.d.).

- (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride. (n.d.). Sigma-Aldrich.

- Safety Data Sheet. (2015, March 20).

- SAFETY DATA SHEET. (2007, June 11). Fisher Scientific.

- Spill Response Procedures. (n.d.).

- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).

- SAFETY DATA SHEET. (2025, March 26). TCI Chemicals.

- 2-(4-Bromophenyl)propan-1-amine hydrochloride | C9H13BrClN | CID 21893454. (n.d.). PubChem.

- bpr 81232 corrosion inhibitor. (2014, October 1).

- Acute Toxicity: oral - Registr

- SAFETY DATA SHEET. (2010, July 15). Fisher Scientific.

- 1-(4-Bromophenyl)propan-1-amine hcl | 90485-18-0. (n.d.). Sigma-Aldrich.

- 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one hydrochloride. (n.d.). Inxight Drugs.

- SAFETY DATA SHEET. (2025, March 31). TCI Chemicals.

- SAFETY DATA SHEET. (2007, June 11). Fisher Scientific.

- 1228092-84-9|(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride. (n.d.). BLDpharm.

- (S)-1-(4-Bromophenyl)propan-1-amine,1108684-03-2. (n.d.). Amadis Chemical.

- SAFETY DATA SHEET. (n.d.). FUJIFILM Wako Chemicals.

- 345965-54-0 | 1-(4-Bromophenyl)cyclopropanamine. (n.d.). ChemScene.

- (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride. (n.d.). 더랩케미칼.

- 1-(4-Aminophenyl)propan-1-one--hydrogen chloride (1/1) - Exposure. (2025, October 15). EPA.

- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.

- Safety D

Sources

- 1. fishersci.com [fishersci.com]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. media.hiscoinc.com [media.hiscoinc.com]

- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 5. Cleaning up a spill | Compliance and Risk Management [kent.edu]

- 6. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 7. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. tcichemicals.com [tcichemicals.com]

Methodological & Application

Buchwald-Hartwig amination protocols using (S)-1-(4-bromophenyl)propan-1-amine HCl

Application Note: Buchwald-Hartwig Amination Protocols for (S)-1-(4-bromophenyl)propan-1-amine HCl

Executive Summary & Strategic Analysis

(S)-1-(4-bromophenyl)propan-1-amine HCl (CAS: 1391577-97-1) represents a "Janus" substrate in cross-coupling chemistry: it contains both a nucleophilic handle (primary amine) and an electrophilic handle (aryl bromide). Furthermore, its benzylic

To successfully utilize this substrate, the chemist must make a binary strategic decision based on the target motif. This guide provides two distinct, self-validating protocols:

-

Protocol A (N-Arylation): Coupling the amine to an external aryl halide while preserving the internal aryl bromide.

-

Protocol B (C-N Coupling): Coupling the aryl bromide to an external amine while preserving the chiral center (via protection).

Key Technical Challenges

-

Chemoselectivity: Preventing "head-to-tail" polymerization (self-coupling).

-

Salt Neutralization: The HCl salt requires precise base stoichiometry to generate the free amine in situ without poisoning the catalyst.

-

Stereoretention: Avoiding racemization at the benzylic position.

Decision Matrix & Mechanistic Pathway

The following diagram illustrates the critical decision points and the mechanistic risks associated with this substrate.

Figure 1: Strategic decision matrix for bifunctional halo-amine substrates.

Protocol A: Chemoselective N-Arylation

Objective: Couple the (S)-amine with an external Aryl-X without reacting the internal Ar-Br.

Mechanistic Logic: To achieve chemoselectivity, we exploit the rate of oxidative addition. Aryl Iodides (Ar-I) and Aryl Triflates (Ar-OTf) undergo oxidative addition significantly faster than Aryl Bromides (Ar-Br). By using a highly active catalyst like BrettPhos Pd G4 at moderate temperatures, we can consume the external electrophile before the internal bromide activates.

Critical Requirement: The external coupling partner must be an Aryl Iodide or Triflate. If using an external Aryl Bromide, selectivity will be poor.

Reagent Table

| Component | Equiv. | Role | Notes |

| Substrate (HCl Salt) | 1.0 | Nucleophile | (S)-1-(4-bromophenyl)propan-1-amine HCl |

| External Ar-I / Ar-OTf | 1.0 - 1.1 | Electrophile | Must be more reactive than Ar-Br |

| BrettPhos Pd G4 | 0.01 - 0.03 | Pre-catalyst | Ensures mono-arylation; prevents racemization |

| NaOtBu | 2.2 - 2.5 | Base | 1.0 eq to neutralize HCl; 1.2+ eq for reaction |

| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, degassed |

Step-by-Step Methodology

-

Preparation: Oven-dry a reaction vial and equip with a stir bar. Cool under a stream of Argon or Nitrogen.

-

Solids Addition: Add the Substrate HCl salt (1.0 equiv), External Ar-I (1.0 equiv), and NaOtBu (2.2 equiv).

-

Note: Adding the base to the solid salt before solvent helps neutralize the HCl immediately upon solvation.

-

-

Catalyst Addition: Add BrettPhos Pd G4 (1-3 mol%).

-

Why G4? The 4th generation precatalyst activates at room temperature and ensures a 1:1 Pd:Ligand ratio, crucial for preventing off-cycle species that cause racemization.

-

-

Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.2 M). Seal the vial with a PTFE-lined cap.

-

Reaction: Stir at 60°C for 4–12 hours.

-

Control Point: Monitor by LCMS. Look for the consumption of Ar-I. If the Ar-I is consumed but starting amine remains, do not increase temperature (risk of Ar-Br activation).

-

-

Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: C-N Coupling at the Aryl Bromide

Objective: Couple the internal Ar-Br with an external amine.

Mechanistic Logic: Direct coupling is risky because the free amine on the substrate is a competent nucleophile, leading to oligomerization. The most robust industrial approach is a Protection-Coupling-Deprotection sequence. We utilize Boc-protection because it is orthogonal to the basic conditions of Buchwald-Hartwig couplings.

Phase 1: In-Situ Protection (Boc)[1]

-

Suspend (S)-1-(4-bromophenyl)propan-1-amine HCl (1.0 equiv) in DCM.

-

Add TEA (2.5 equiv) and Boc2O (1.1 equiv). Stir at RT for 2 hours.

-

Perform a standard aqueous workup (wash with 1M HCl, then Brine).

-

Checkpoint: Verify product is (S)-tert-butyl (1-(4-bromophenyl)propyl)carbamate . This intermediate is stable and can be stored.

Phase 2: The Coupling Reaction

Catalyst Selection: RuPhos Pd G4 is preferred for secondary amines or hindered primary amines. XantPhos Pd G4 is excellent if the external amine is a primary amide or requires high stereoretention.

| Component | Equiv. | Role | Notes |

| Boc-Protected Substrate | 1.0 | Electrophile | From Phase 1 |

| External Amine | 1.2 | Nucleophile | The coupling partner |

| RuPhos Pd G4 | 0.02 | Pre-catalyst | Universal for secondary amines |

| Cs2CO3 | 2.0 | Base | Weaker base minimizes racemization risk |

| Toluene | [0.25 M] | Solvent | Anhydrous |

Methodology:

-

Charge the reaction vessel with Boc-Protected Substrate (1.0 equiv), External Amine (1.2 equiv), and Cs2CO3 (2.0 equiv).

-

Add RuPhos Pd G4 (2 mol%).

-

Evacuate and backfill with Nitrogen (x3).

-

Add Toluene (degassed).

-

Heat to 80–100°C for 8–16 hours.

-

Note on Chirality: The use of Cs2CO3 (a milder base than NaOtBu) and Toluene (non-polar) helps maintain the integrity of the benzylic chiral center, although the Boc group itself provides significant steric protection against racemization.

-

Phase 3: Deprotection[1]

-

Dissolve the coupled intermediate in DCM.

-

Add TFA (10-20 equiv) or 4M HCl in Dioxane. Stir at RT for 1-2 hours.

-

Neutralize carefully with NaHCO3 (aq) to isolate the free amine.

Troubleshooting & Optimization (Self-Validation)

The following table outlines common failure modes and their specific spectral signatures.

| Issue | Observation (LCMS/NMR) | Root Cause | Corrective Action |

| Racemization | Chiral HPLC shows <95% ee. | Switch to chelating ligands (e.g., BINAP, XantPhos) which geometrically inhibit | |

| Low Conversion | Starting material remains; Catalyst inactive. | HCl salt not neutralized; Pd poisoned. | Ensure Base is >2.0 equiv relative to HCl salt. Pre-mix salt + base for 10 min before adding Pd. |

| Dehalogenation | Mass = Substrate - Br + H. | Solvent/Base acting as hydride source. | Switch solvent from Isopropanol/Alcohols to Toluene or Dioxane . Avoid formate contaminants. |

| Polymerization | Insoluble precipitate; Multiple mass peaks. | Unprotected amine reacting with Ar-Br. | Strict adherence to Protocol B (Boc protection) is required. |

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

-

[Link]

-

-

Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.

-

[Link]

-

-

Green, R. A., & Hartwig, J. F. (2014).[1] Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[1][2] Organic Letters.

-

[Link]

-

-

MilliporeSigma. (2024). BrettPhos Pd G4 Product Information & Protocols.

Sources

Application Note: Peptide Coupling Conditions for (S)-1-(4-bromophenyl)propan-1-amine Hydrochloride

[1][2]

Executive Summary & Strategic Rationale

This Application Note details the synthetic protocols for coupling (S)-1-(4-bromophenyl)propan-1-amine hydrochloride (CAS: 1391577-97-1) with carboxylic acids to form amide bonds.[1][2] This substrate presents a specific set of challenges:

-

Chiral Integrity: The benzylic stereocenter is susceptible to racemization under harsh basic conditions or radical pathways, although it is generally more robust than

-amino acids.[2] Preserving the (S)-configuration is critical for biological activity.[1] -

Salt Neutralization: As a hydrochloride salt, the amine is non-nucleophilic until free-based.[2] In situ neutralization requires precise base stoichiometry to avoid suppressing the reaction or causing racemization.

-

Electronic Deactivation: The para-bromo substituent exerts a weak electron-withdrawing effect (

), slightly reducing the nucleophilicity of the amine compared to unsubstituted benzylamines.

We present two validated workflows:

Mechanistic Insight & Reagent Selection

The Hydrochloride Challenge

The amine is supplied as R-NH3+ Cl-.[1] For the coupling to proceed, the amine must be deprotonated to R-NH2.

-

Stoichiometry Rule: You must add 1.0 equivalent of base solely to neutralize the salt, in addition to the base required for the coupling reagent turnover.

-

Risk: Insufficient base leads to stalled reactions.[1][2] Excess strong base (e.g., DBU, TEA) increases the risk of benzylic proton abstraction and racemization. DIPEA (Hünig's base) or N-Methylmorpholine (NMM) are preferred due to their steric bulk and moderate basicity.[1]

Reagent Decision Matrix

| Feature | HATU (Method A) | T3P (Method B) |

| Mechanism | Forms highly reactive OAt-active ester.[1][2][3] | Forms mixed anhydride via cyclic anhydride.[1][2][4] |

| Kinetics | Extremely Fast (< 2 hours).[1][2] | Moderate (2–12 hours).[1][2] |

| Racemization Risk | Low (due to HOAt neighbor effect), but possible with excess base.[2] | Lowest (No oxazolone formation; acidic by-products).[1][2] |

| Purification | Requires chromatography (removes urea/guanidine by-products).[1][2] | Extraction only (Water-soluble phosphate by-products).[1] |

| Use Case | Discovery / Small Scale (< 1g). | Scale-up / GMP / Chiral-sensitive partners.[1][2] |

Experimental Protocols

Method A: High-Efficiency Coupling (HATU)

Recommended for: Discovery chemistry, sterically hindered acids, and small-scale synthesis.[2]

Materials:

-

Amine: (S)-1-(4-bromophenyl)propan-1-amine HCl (1.0 eq)[1][2][5]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 eq )[1][2]

-

Solvent: Anhydrous DMF or DCM[1]

Protocol:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

-

Add DIPEA (2.0 eq) and HATU (1.2 eq).[1][2] Stir at Room Temperature (RT) for 5–10 minutes. Note: Solution usually turns yellow.[1]

-

Amine Addition: In a separate vial, dissolve (S)-1-(4-bromophenyl)propan-1-amine HCl (1.0 eq) in minimal DMF with DIPEA (1.0–1.5 eq) to pre-neutralize.

-

Add the amine solution to the activated acid mixture dropwise.

-

Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS for consumption of the activated ester and amine.

-

Workup:

Method B: Low-Epimerization Coupling (T3P)

Recommended for: Scale-up (>1g), coupling to chiral amino acids, and "Green" chemistry requirements.[2]

Materials:

-

Amine: (S)-1-(4-bromophenyl)propan-1-amine HCl (1.1 eq)[1][2]

-

Reagent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc or DMF (1.5 – 2.0 eq)[1][2]

Protocol:

-

Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 eq), (S)-1-(4-bromophenyl)propan-1-amine HCl (1.1 eq), and solvent (EtOAc, 5–10 volumes).

-

Base Addition: Cool to 0°C. Add Pyridine (4.0 eq). Note: Pyridine is excellent for suppressing racemization and acts as both base and solvent co-factor.[6]

-

T3P Addition: Add T3P solution (1.5 eq) dropwise over 10 minutes.

-

Reaction: Allow to warm to RT and stir. T3P kinetics are slower; typical time is 12–24 hours.[1]

-

Workup (The "T3P Advantage"):

Visualization of Workflows

Diagram 1: Reaction Logic & Mechanism

This diagram illustrates the critical "Salt Break" step and the divergent paths for reagent choice.

Caption: Workflow decision tree emphasizing the salt neutralization step and downstream processing differences.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Unreacted Amine | Amine HCl salt not fully neutralized.[1][2] | Increase base by 1.0 eq. Ensure base is added before or simultaneously with the coupling reagent. |

| Racemization (Loss of ee) | High pH or high temperature.[1][2] | Switch from DIPEA to Pyridine or Collidine .[1] Use T3P at 0°C. Avoid DMF (promotes racemization via SN2 mechanisms); use EtOAc or DCM.[1][2] |

| Precipitate Formation | Urea by-product (if using EDC/DCC) or Amine salt insolubility.[1][2] | If using HATU, the precipitate might be the product (good!) or salts. Dilute with water to check solubility.[1] Switch to DCM if solubility is poor in EtOAc.[1][2][7] |

| Slow Reaction | Steric hindrance from the para-bromo phenyl group.[1][2] | Heat to 40°C (carefully monitor ee). Add HOAt as an additive to accelerate the active ester formation. |

References

-

Dunetz, J. R., et al. (2011).[2][6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

-

Carpino, L. A. (1993).[1][2] "1-Hydroxy-7-azabenzotriazole.[1][2][3] An efficient peptide coupling additive."[8][9] Journal of the American Chemical Society.

-

Valeur, E., & Bradley, M. (2009).[2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1][2]

-

BenchChem. (2025).[1][2][3] "Standard Protocol for HATU Peptide Coupling."

Sources

- 1. 2-(4-Bromophenyl)propan-1-amine hydrochloride | C9H13BrClN | CID 21893454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 1-(4-bromophenyl)propan-1-amine hydrochloride (C9H12BrN) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. aaronchem.com [aaronchem.com]

- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 7. reddit.com [reddit.com]

- 8. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]

- 9. T3P Brochure | AMRI [amri.staging.ribbitt.com]

Suzuki-Miyaura coupling reactions involving (S)-1-(4-bromophenyl)propan-1-amine derivatives

Application Note: Precision Suzuki-Miyaura Coupling of (S)-1-(4-bromophenyl)propan-1-amine Scaffolds

Strategic Overview

The coupling of (S)-1-(4-bromophenyl)propan-1-amine represents a specific challenge in medicinal chemistry: derivatizing an aryl halide without compromising a distal, yet sensitive, benzylic chiral center.

This scaffold serves as a precursor to chiral phenethylamines and amphetamine-class derivatives, which are high-value targets in CNS drug discovery. The primary risks in this transformation are catalyst poisoning by the primary amine and base-mediated racemization of the benzylic carbon.

The Core Challenges

-

Chemo-selectivity (The Amine Problem): Free primary amines are potent

-donors that can displace phosphine ligands on Palladium (Pd), leading to catalyst deactivation (formation of "Pd-black") or competing Buchwald-Hartwig amination side-products. -

Enantio-stability (The Base Problem): The chiral center at the

-position is benzylic. While the Suzuki coupling occurs at the para-bromide (remote from the chiral center), the required basic conditions can deprotonate the benzylic proton (

Critical Control Points

To ensure scientific integrity and reproducibility, the following parameters must be controlled:

| Parameter | Recommendation | Rationale |

| Protecting Group | Boc (tert-Butyloxycarbonyl) | Sterically hinders the nitrogen lone pair, preventing Pd-coordination. Stable to Suzuki bases; removable under acidic conditions that do not racemize the product. |

| Catalyst System | Pd(dppf)Cl₂ or XPhos Pd G2 | Protected Amine: Pd(dppf)Cl₂ is robust and air-stable. Free Amine: XPhos/SPhos precatalysts are required to outcompete the amine substrate for the metal center. |

| Base Selection | K₃PO₄ or K₂CO₃ | Avoid strong alkoxides (e.g., NaOtBu) or hydroxides (NaOH). Weak inorganic bases minimize abstraction of the acidic benzylic proton. |

| Solvent System | Dioxane/H₂O (4:1) | The biphasic nature allows inorganic salts to dissolve while keeping the organic substrate solvated. |

Decision Framework & Workflow

The following flowchart illustrates the decision process between the "High Fidelity" (Protected) route and the "High Efficiency" (Direct) route.

Caption: Decision tree for selecting the optimal coupling pathway based on substrate sensitivity and scale.

Detailed Protocols

Protocol A: The "Gold Standard" (Boc-Protected Route)

Best for: High-value intermediates, scale-up, and ensuring 99%+ ee retention.

Reagents:

-

Substrate: (S)-1-(4-bromophenyl)propan-1-amine (1.0 equiv)

-

Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

-

Base: K₂CO₃ (2.5 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

-

Protection (Pre-step): Treat the starting amine with Boc₂O (1.1 equiv) and Triethylamine (1.2 equiv) in DCM at 0°C to RT. Isolate the carbamate.[1] Note: This stabilizes the chiral center.

-

Reaction Setup: In a reaction vial, combine the Boc-protected aryl bromide , Boronic acid , and Base .

-

Degassing: Add the Dioxane/Water solvent mixture. Sparge with Nitrogen or Argon for 10 minutes. Crucial: Oxygen promotes homocoupling and catalyst decomposition.

-

Catalyst Addition: Add Pd(dppf)Cl₂ . Seal the vessel immediately.

-

Heating: Heat to 80°C for 4-12 hours. Do not exceed 100°C to minimize thermal racemization risks.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[2]

-

Deprotection: Dissolve crude in Dioxane. Add 4M HCl in Dioxane (5 equiv). Stir at RT for 2 hours. Precipitate the amine salt with ether or neutralize for free base.

Self-Validating Checkpoint:

-

TLC: The protected intermediate should be non-polar (Rf ~0.5 in 20% EtOAc/Hex). The final product will be polar (baseline or Rf ~0.1 without NH3).

-

Chirality Check: Run Chiral SFC (e.g., Chiralpak AD-H column). Compare against a racemic standard. Expect >98% ee.

Protocol B: Direct Coupling (Unprotected Amine)

Best for: Rapid library synthesis, atom economy.

Reagents:

-

Substrate: (S)-1-(4-bromophenyl)propan-1-amine (1.0 equiv)

-

Catalyst: XPhos Pd G2 or SPhos Pd G2 (2-5 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: n-Butanol or Toluene/Water (Biphasic)

Mechanism of Success: The Buchwald precatalysts (G2/G3) generate the active Pd(0) species ligated by bulky, electron-rich biaryl phosphines (XPhos/SPhos). These ligands are sterically bulky enough to prevent the substrate's primary amine from binding to the Palladium, allowing the catalytic cycle to proceed despite the presence of the free amine [1][2].

Step-by-Step:

-

Charge: Add substrate, boronic acid, K₃PO₄, and XPhos Pd G2 to the vial.

-

Solvent: Add degassed solvent (e.g., n-Butanol/H₂O 3:1).

-

Reaction: Heat to 80°C for 2-6 hours.

-

Purification: Requires Acid/Base extraction.

-

Extract organic layer with 1M HCl (Product goes to aqueous).

-

Wash organic layer (removes non-basic impurities).

-

Basify aqueous layer to pH 10 with NaOH.

-

Extract back into DCM.

-

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Yield (Route B) | Catalyst Poisoning | Switch to Protocol A (Boc protection) or increase catalyst loading of SPhos Pd G2 . |

| Racemization (>5% loss of ee) | Base too strong | Switch from K₂CO₃ to K₃PO₄ or NaHCO₃ . Lower Temp to 60°C. |

| Protodeboronation | Unstable Boronic Acid | Use Boronic Esters (Pinacol) or add excess boronic acid (1.5 - 2.0 equiv). |

| Blue/Green Reaction | Oxidation | Incomplete degassing. Oxygen is oxidizing the phosphine ligands. Sparge longer. |

Mechanistic Visualization

The following diagram highlights the "Safe Zone" (Chiral Center) versus the "Reaction Zone" (Aryl Bromide) and where the risks lie.

Caption: Mechanistic map showing the intended oxidative addition vs. the competing risks of deprotonation and coordination.

References

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3][4][5][6][7] Accounts of Chemical Research.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[8]

-

Molander, G. A., & Shin, I. (2011).[9] Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate.[9] Organic Letters.

-

Lundin, P. M., & Fu, G. C. (2010). Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles: Arylations of Racemic α-Chloroamides. Journal of the American Chemical Society.[8]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. semanticscholar.org [semanticscholar.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]

Application Note: Reductive Amination Pathways Utilizing (S)-1-(4-bromophenyl)propan-1-amine HCl

Introduction & Strategic Significance

(S)-1-(4-bromophenyl)propan-1-amine hydrochloride (CAS: 1391577-97-1) is a high-value chiral synthon employed in the synthesis of calcimimetics (e.g., Tecalcet analogs), GPCR ligands, and S1P1 receptor agonists. Its structural utility is twofold:

-

Chiral Amine Handle: The (S)-configured primary amine serves as a stereodefined anchor for reductive alkylations.

-

Orthogonal Reactivity: The para-bromo substituent remains inert during standard reductive amination conditions, providing a "handle" for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to elaborate the aromatic core.

This guide details optimized protocols for coupling this amine with aldehydes and ketones while strictly preserving the benzylic stereocenter and the aromatic bromide.

Physical Properties & Handling

| Property | Data |

| Formula | C |

| MW | 250.56 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in MeOH, Water; Sparingly soluble in DCM (free base is soluble in DCM) |

| Chirality | (S)-enantiomer; Benzylic stereocenter |

| Stability | Hygroscopic. Store under inert atmosphere. |

Mechanistic Insight & Pathway Logic

The primary challenge in utilizing (S)-1-(4-bromophenyl)propan-1-amine is the management of the hydrochloride salt in non-aqueous solvents and the prevention of racemization at the benzylic position.

The Reaction Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine (Schiff base). The critical step is the chemoselective reduction of the imine in the presence of the carbonyl.[1]

Critical Control Point (Racemization): The benzylic hydrogen is susceptible to deprotonation if strong bases are used or if the imine tautomerizes to an enamine under high thermal stress. Acid-catalyzed conditions (pH 5–6) using mild borohydrides are preferred to lock the configuration.

Figure 1: Mechanistic pathway highlighting the critical reduction step where stereochemistry must be preserved.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) – The Standard

Best for: Aldehydes and reactive ketones. Why: STAB is mild, does not require toxic cyanides, and tolerates the aryl bromide. It operates best in slightly acidic media (AcOH), which stabilizes the imine without racemizing the amine.

Reagents

-

Aldehyde/Ketone (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (1.0 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[4]

Step-by-Step Protocol

-

Free-Basing (In-situ): To a flame-dried flask under N

, add the amine HCl salt and DCE (0.1 M concentration). Add DIPEA (1.0 equiv) and stir for 15 minutes at room temperature (RT) to liberate the free amine. -

Imine Formation: Add the aldehyde or ketone (1.1 equiv). If reacting with a ketone, add AcOH (1.0 equiv) to catalyze imine formation. Stir for 30–60 minutes.

-

Checkpoint: Monitor by TLC. Formation of the imine (often less polar) may be visible.

-

-

Reduction: Cool the mixture to 0°C (optional, but recommended for sterically sensitive substrates). Add STAB (1.4 equiv) in one portion.

-

Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

-

Note: STAB reacts slowly with water; ensure solvents are dry.

-

-

Quench: Quench with saturated aqueous NaHCO

. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

SO

Method B: Ti(OiPr) / NaBH – For Sterically Hindered Ketones

Best for: Unreactive ketones or when STAB fails to drive conversion. Why: Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine species before reduction.[5]

Reagents

-

Ketone (1.1 equiv)

-

Titanium(IV) isopropoxide (Ti(OiPr)

) (1.2 – 1.5 equiv) -

Triethylamine (TEA) (1.0 equiv)

-

Sodium Borohydride (NaBH

) (1.5 equiv) -

Solvent: Ethanol (absolute) or THF

Step-by-Step Protocol

-

Complexation: In a dried flask, combine the amine HCl salt, TEA (1.0 equiv), and the ketone in absolute Ethanol (0.2 M).

-

Lewis Acid Addition: Add Ti(OiPr)

(1.25 equiv) dropwise. -

Incubation: Stir at RT for 6–12 hours. The solution may turn slightly yellow/orange.

-

Reduction: Cool to 0°C. Carefully add NaBH

(1.5 equiv). Caution: Hydrogen gas evolution. -

Quench (Critical): The titanium emulsion is difficult to filter. Quench by adding 1N NaOH or aqueous NH

OH. Stir vigorously until a white precipitate (TiO -

Workup: Filter through a Celite pad to remove titanium salts. Concentrate the filtrate and extract as usual.

Decision Matrix & Troubleshooting

The following workflow illustrates the decision process for selecting the correct methodology based on substrate class.

Figure 2: Workflow for selecting the reductive amination method. Note the explicit warning against catalytic hydrogenation.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Incomplete imine formation | Use Method B (Ti(OiPr) |

| Racemization | High temperature or basic pH | Ensure reaction stays < RT. Use AcOH to buffer pH to ~5-6. Avoid reflux. |

| De-bromination | Used Pd/C or strong metal reductant | Strictly avoid catalytic hydrogenation (H |

| Dialkylation | Amine is too nucleophilic | Use excess amine (1.2 equiv) relative to aldehyde, or add aldehyde slowly to amine/STAB mixture. |

| Emulsion | Titanium salts (Method B) | Use 1N NaOH or Rochelle's salt solution during quench to solubilize/precipitate Ti species cleanly. |

References

-

Abdel-Magid, A. F., et al. (1996).[10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[4][11]

-

Mattson, R. J., et al. (1990).[8] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[8] The Journal of Organic Chemistry, 55(8), 2552–2554.[8]

-

PubChem. (n.d.).[12] "1-(4-bromophenyl)propan-1-amine hydrochloride Compound Summary." National Library of Medicine.

-

Common Organic Chemistry. (n.d.). "Reductive Amination: Sodium Triacetoxyborohydride (STAB)."

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. aaronchem.com [aaronchem.com]

- 3. (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride | 1391577-97-1 [sigmaaldrich.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. designer-drug.com [designer-drug.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 11. merckmillipore.com [merckmillipore.com]

- 12. CID 11177272 | C15H12Br2N4 | CID 11177272 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Preparation of Chiral Ligands from (S)-1-(4-Bromophenyl)propan-1-amine Hydrochloride: Methodologies and Applications in Asymmetric Catalysis

Executive Summary

(S)-1-(4-bromophenyl)propan-1-amine is a highly versatile, bifunctional chiral synthon extensively utilized in the pharmaceutical and fine chemical industries[1]. It features a stereogenic center bearing a primary amine—ideal for condensation and nucleophilic substitution reactions—and an aryl bromide moiety. The aryl bromide serves as a robust handle for late-stage cross-coupling, immobilization on solid supports, or the tuning of electronic properties in the resulting catalyst.

This Application Note details the divergent synthesis of two prominent classes of chiral ligands from its hydrochloride salt:

-

Monodentate Chiral Phosphoramidites : Highly effective in transition-metal-catalyzed asymmetric hydrogenations, conjugate additions, and direct asymmetric reductive aminations (DARA)[2][3].

-

Bidentate N,O-Schiff Bases : Privileged scaffolds for coordination chemistry, widely utilized in metal-catalyzed oxidations, epoxidations, and the formation of single-molecule magnets[4][5].

Strategic Workflow & Mechanistic Rationale

The synthesis of both ligand classes begins with the liberation of the free amine, followed by divergent pathways depending on the desired catalytic application.

Divergent synthetic workflow for generating chiral phosphoramidite and Schiff base ligands.

Causality and Experimental Choices (E-E-A-T)

-

Free-Basing (Protocol 1): The starting material is supplied as a stable hydrochloride salt to prevent air oxidation and racemization during storage. However, the protonated ammonium ion is non-nucleophilic. A biphasic neutralization using aqueous NaOH and dichloromethane (DCM) is required to liberate the free amine without inducing aqueous solubility losses.

-

Phosphoramidite Synthesis (Protocol 2): The reaction between the free chiral amine and a BINOL-derived phosphorochloridite requires strictly anhydrous conditions. The P-Cl bond is highly moisture-sensitive; exposure to water leads to rapid hydrolysis, forming an inactive H-phosphonate species. Triethylamine (Et₃N) is employed as an essential acid scavenger to neutralize the HCl byproduct, preventing the protonation of the unreacted chiral amine and driving the reaction forward[2].

-

Schiff Base Condensation (Protocol 3): Imine formation is a reversible condensation reaction. To push the equilibrium toward the Schiff base product, anhydrous magnesium sulfate (MgSO₄) is added as a mild, non-acidic desiccant to sequester the water byproduct. The reaction is self-indicating, typically transitioning to a deep yellow color upon the formation of the extended conjugated azomethine system[5].

Experimental Protocols

Protocol 1: Preparation of the Free Base

Objective: Convert (S)-1-(4-bromophenyl)propan-1-amine hydrochloride to its reactive free amine form.

-

Suspend (S)-1-(4-bromophenyl)propan-1-amine hydrochloride (10.0 mmol) in 50 mL of DCM in a 250 mL separatory funnel.

-

Add 50 mL of 1M aqueous NaOH solution.

-

Shake vigorously, venting frequently, until the solid is completely dissolved and the biphasic mixture is clear.

-

Separate the organic layer. Extract the aqueous layer with an additional 2 x 20 mL of DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine as a pale yellow oil.

-

Self-Validation System: The product should be used immediately or stored under argon at -20 °C to prevent degradation. Successful free-basing is confirmed by the complete solubility of the product in non-polar organic solvents (e.g., hexanes), whereas the starting salt is strictly insoluble.

Protocol 2: Synthesis of (S,S)-BINOL-Derived Phosphoramidite Ligand

Objective: Synthesize a bulky, chiral monodentate phosphoramidite ligand for asymmetric catalysis[3]. Prerequisites: Flame-dried glassware, argon atmosphere, anhydrous THF.

-

In a Schlenk flask, dissolve (S)-BINOL-derived phosphorochloridite (10.0 mmol) in 30 mL of anhydrous THF under argon. Cool the solution to 0 °C using an ice bath.

-

In a separate vial, dissolve the freshly prepared free amine (10.5 mmol) and anhydrous Et₃N (15.0 mmol) in 10 mL of dry THF.

-

Add the amine/Et₃N solution dropwise to the phosphorochloridite solution over 30 minutes via a syringe pump. (Mechanistic note: Slow addition prevents localized heating and suppresses side reactions).

-

Remove the ice bath and stir the cloudy white suspension (due to Et₃N·HCl precipitation) at room temperature for 12 hours.

-

Filter the suspension through a pad of Celite under argon to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (neutral alumina, Hexanes/EtOAc 9:1) to afford the pure phosphoramidite ligand.

-

Self-Validation System: ³¹P NMR is diagnostic; the disappearance of the P-Cl signal (~170 ppm) and the appearance of a single peak around 145-150 ppm confirms successful substitution[3].

Protocol 3: Synthesis of Chiral N,O-Schiff Base Ligand

Objective: Condense the chiral amine with 3,5-di-tert-butylsalicylaldehyde to form a bidentate ligand[4][5].

-

Dissolve the free amine (10.0 mmol) in 40 mL of absolute ethanol in a round-bottom flask.

-

Add 3,5-di-tert-butylsalicylaldehyde (10.0 mmol) and anhydrous MgSO₄ (2.0 g).

-

Reflux the mixture at 80 °C for 4 hours. (Visual cue: The solution will turn bright yellow, indicating imine formation).

-

Cool the mixture to room temperature and filter to remove the hydrated MgSO₄.

-

Concentrate the filtrate to approximately 10 mL and cool to 0 °C to induce crystallization.

-

Collect the yellow crystals via vacuum filtration, wash with cold ethanol, and dry under high vacuum.

-

Self-Validation System: ¹H NMR will show a characteristic downfield azomethine (CH=N) singlet at ~8.2-8.5 ppm, and the disappearance of the aldehyde proton (~9.8 ppm)[5].

Quantitative Data Summary

The table below summarizes the typical yields, stereochemical integrity, and diagnostic analytical markers for the synthesized ligands based on established literature parameters.

| Ligand Type | Typical Yield (%) | Enantiomeric Excess (ee %) | Diagnostic NMR Shift | Primary Catalytic Application |

| (S,S)-Phosphoramidite | 80 - 85% | > 99% | 148.5 ppm (³¹P NMR) | Iridium-catalyzed asymmetric reductive amination; Cu-catalyzed conjugate addition. |

| N,O-Schiff Base | 88 - 92% | > 99% | 8.35 ppm (¹H, CH=N) | Copper/Manganese-catalyzed asymmetric oxidation and epoxidation. |

References

- Benchchem: Strategies for Enantioselective Synthesis. Benchchem.

- Design and Synthesis of Air-Stable, Storable Chiral Phosphoramidite Ligands for Transition-Metal-Catalyzed Enantioselective Reactions. ResearchGate.

- Synthesis and study of physico-chemical properties of a new chiral Schiff base ligand and its metal complex. ResearchGate.

- Chiral 4f and 3d-4f Complexes from Enantiopure Salen-Type Schiff Base Ligands. MDPI.

- Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine. NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Stability of (S)-1-(4-bromophenyl)propan-1-amine

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Preventing Racemization in Chiral Benzylic Amine Synthesis

Executive Technical Summary

(S)-1-(4-bromophenyl)propan-1-amine is a valuable chiral building block. Its stability profile is dictated by the 4-bromophenyl moiety. Unlike electron-rich benzylic amines (e.g., methoxy-substituted), the electron-withdrawing bromine atom exerts two opposing effects:

-

Destabilization of Carbocations: It inductively destabilizes the benzylic carbocation, making acid-catalyzed

racemization slower than in unsubstituted analogs. -

Increased Acidity: It increases the acidity of the benzylic proton (

~40 in DMSO, lowered by the ammonium group), slightly increasing the risk of base-catalyzed racemization.

The Golden Rule: The free base is thermodynamically unstable over time (oxidation/carbamate formation). Always isolate and store as the Hydrochloride or Tartrate salt.

Racemization Mechanics & Prevention

To prevent loss of enantiomeric excess (ee), you must understand the "Enemy Pathways."

Visualizing the Threat

The following diagram illustrates the two primary mechanisms by which this specific molecule racemizes.

Figure 1: Mechanistic pathways for the racemization of benzylic amines. The electron-withdrawing Br-group makes the Carbanion pathway slightly more accessible than in unsubstituted analogs.

Module A: Chemical Synthesis (Ellman Auxiliary Route)

The condensation of tert-butanesulfinamide with 4-bromopropiophenone is the industry standard for high ee chemical synthesis.

The Protocol

Reaction: Ketone + (S)-t-Bu-Sulfinamide

| Step | Reagent | Conditions | Critical Parameter (CPP) |

| 1. Imine Formation | Ti(OEt)₄ (2.0 eq) | THF, 70°C, 24h | Moisture Control: Ti(OEt)₄ hydrolyzes rapidly. Use dry solvents. |

| 2. Reduction | NaBH₄ (or L-Selectride) | THF, -48°C | Temperature: Lower temp maximizes diastereoselectivity (dr > 98:2). |

| 3. Cleavage | HCl (4M in Dioxane) | MeOH, 0°C | Time: Stop immediately upon completion to prevent acid-catalyzed racemization. |

Troubleshooting Guide: Ellman Route

Q: My ee dropped significantly after the acid cleavage step (Step 3).

-

Diagnosis: You likely used excessive heat or prolonged reaction time. While the Br-group destabilizes the carbocation, high temperatures (

C) in strong acid can still force the -

Solution: Perform the cleavage at

C and warm only to Room Temperature (20-25°C). Monitor by HPLC. Quench immediately with

Q: I cannot separate the diastereomers after reduction.

-

Diagnosis: Poor diastereoselectivity during reduction.

-

Solution: Switch from

to L-Selectride or DIBAL-H at

Module B: Biocatalytic Synthesis ( -Transaminases)

This is the modern "Green" route. It uses (S)-selective

The Protocol

Reaction: Ketone + Isopropylamine (Donor)

| Component | Function | Standard Loading |

| Enzyme | (S)-Selective | 2–5 U/mL (or lyophilized powder) |

| Donor | Isopropylamine (IPA) | 1.0 – 2.0 M (Large Excess) |

| Cofactor | PLP (Pyridoxal-5'-phosphate) | 1 mM |

| Buffer | Phosphate Buffer (KPi) | 100 mM, pH 7.0–8.0 |

| Cosolvent | DMSO | 10–20% v/v (Crucial for solubility) |

Troubleshooting Guide: Biocatalysis

Q: Conversion stalls at 50%. Is the enzyme dead?

-

Diagnosis: Likely Product Inhibition or Thermodynamic Equilibrium . The byproduct (acetone) inhibits many transaminases and the reaction is reversible.

-

Solution (Equilibrium Shift):

-

Open System: Run the reaction in an open vessel with a sweep gas (nitrogen) to evaporate acetone (volatile).

-

Vacuum: Apply mild vacuum (if the enzyme is robust).

-

Enzyme Selection: Screen for ATAs specifically engineered for "bulky-bulky" ketones (e.g., Arthrobacter sp. variants).

-

Q: The substrate (4-bromopropiophenone) crashed out.

-

Diagnosis: Low water solubility of the aromatic ketone.

-

Solution: Increase DMSO concentration to 20% or use a biphasic system (e.g., MTBE/Buffer). Note: Ensure your specific enzyme tolerates the organic solvent.

Module C: Handling & Storage (The "Hidden" Killer)

Users often synthesize the product perfectly but lose purity during workup or storage.

The "Salt" Imperative

Never store (S)-1-(4-bromophenyl)propan-1-amine as a free base oil.

-

Risk 1: It absorbs atmospheric

to form carbamates. -

Risk 2: Slow oxidation of the benzylic amine to the imine (which hydrolyzes to the ketone).

Standard Operating Procedure (SOP) for Isolation:

-

Extract the free base into MTBE or Ethyl Acetate.

-

Dry over

. -

Add 1.1 equivalents of HCl (in Dioxane or

) dropwise at -

Filter the white precipitate.

-

Result: The Hydrochloride salt is stable for years at room temperature.

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal synthetic route based on scale and resource availability.

References

-

Ellman Auxiliary Chemistry

-

Biocatalytic Transamination

- "The Use of -Transaminase for Chiral Amine Synthesis." University of Illinois.

-

Source: [Link]

-

Racemization Mechanisms

-

Stability of Amine Salts

- "Why are organic amines often more stable as the HCl salt?" Reddit / Chemistry Community Archive.

-

Source: [Link]

-

General Amine Basicity & Stability

Sources

Improving yield in reactions with (S)-1-(4-bromophenyl)propan-1-amine hydrochloride

Welcome to the dedicated technical support guide for (S)-1-(4-bromophenyl)propan-1-amine hydrochloride. This resource is designed for researchers, chemists, and process development professionals to address common challenges and optimize reaction outcomes when utilizing this valuable chiral building block. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to anticipate and overcome experimental hurdles.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common preliminary questions regarding the handling, storage, and preparation of the reagent for reaction.

Q1: What are the ideal storage and handling conditions for (S)-1-(4-bromophenyl)propan-1-amine hydrochloride?

A1: (S)-1-(4-bromophenyl)propan-1-amine hydrochloride is a solid that should be stored under an inert atmosphere at room temperature. The hydrochloride salt form provides greater stability and makes the compound less susceptible to degradation compared to the free amine. However, it is still good practice to store it in a tightly sealed container in a dry, well-ventilated area to prevent moisture absorption.

Q2: My reaction requires the free amine, not the hydrochloride salt. What is the standard procedure for deprotection/neutralization?

A2: This is the most critical first step for any reaction involving the nucleophilic amine. The protonated ammonium salt is unreactive as a nucleophile. You must neutralize it to liberate the free amine.

Protocol: Aqueous Basic Workup for Free Amine Generation

-

Dissolution: Dissolve the (S)-1-(4-bromophenyl)propan-1-amine hydrochloride in a suitable organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane (DCM), or diethyl ether).

-

Basification: Add an aqueous solution of a mild inorganic base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. Add the base portion-wise while stirring until the aqueous layer is basic (pH > 9, confirm with pH paper).

-

Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the organic layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the free amine, which should be used promptly.

Causality Note: Using an aqueous base wash is a standard and effective method. The organic solvent extracts the neutral, deprotonated amine, while the excess inorganic base and the resulting sodium chloride remain in the aqueous phase.[1]

Q3: Can I perform the neutralization in situ within my reaction mixture?

A3: Yes, this is a common and efficient strategy. It avoids isolating the free amine, which can be less stable. To do this, add a suitable non-nucleophilic organic base directly to the reaction flask containing the amine hydrochloride and solvent before adding your electrophile.

-